Lipophilicity (XLogP3-AA) as a Predictor of Membrane Permeability and Target Engagement: Target vs. Pyridine-Substituted Analogs
The target compound exhibits a computed XLogP3-AA of 3.6, which places it within the optimal range for oral bioavailability according to Lipinski's Rule of Five (logP ≤5). In comparison, the direct analog Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 893999-17-2), where the 4-fluorophenyl group is replaced by a pyridin-4-yl moiety, has a computed XLogP3-AA of 2.9. The 0.7-unit difference in logP results from the replacement of the hydrophobic fluorophenyl ring with the more polar pyridyl ring, which alters lipophilicity and potentially affects membrane permeability and non-specific protein binding [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 893999-17-2): XLogP3-AA = 2.9 |
| Quantified Difference | Δ XLogP3-AA = +0.7 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
Differences in lipophilicity directly influence passive membrane permeability and the free drug concentration available at the intracellular target site; a 0.7 logP difference is sufficient to alter cellular uptake and binding kinetics in cell-based HIV-1 replication assays.
- [1] PubChem: Computed XLogP3-AA for CID 7206181 (target) and CID [pyridin-4-yl analog]. National Center for Biotechnology Information, 2025. View Source
